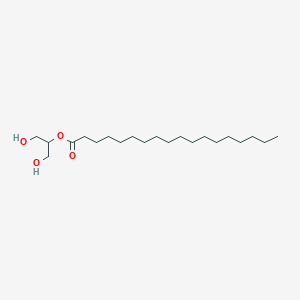

2-Monostearin

Description

2-Stearoylglycerol has been reported in Ascochyta medicaginicola, Sciadopitys verticillata, and other organisms with data available.

Properties

IUPAC Name |

1,3-dihydroxypropan-2-yl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h20,22-23H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQEMORVAKMFKLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70873440 | |

| Record name | 2-Monostearoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | MG(0:0/18:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

621-61-4 | |

| Record name | 2-Monostearin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Stearoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Monostearoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 2-STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCK4W723ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Structure Elucidation and Characterization of 2-Monostearin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for the structure elucidation and characterization of 2-Monostearin (2-stearoyl-rac-glycerol). This document details the physicochemical properties, synthesis, and analytical techniques used to identify and characterize this specific monoglyceride isomer.

Physicochemical Properties of this compound

This compound, also known as β-Monostearin, is a monoglyceride where the stearic acid moiety is esterified at the sn-2 position of the glycerol backbone. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₄₂O₄ | [1] |

| Molecular Weight | 358.56 g/mol | [1] |

| IUPAC Name | 1,3-dihydroxypropan-2-yl octadecanoate | [1] |

| CAS Number | 621-61-4 | [1] |

| Appearance | Solid | |

| Synonyms | 2-Stearoylglycerol, β-Monostearin, Glyceryl 2-stearate | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods. The choice of method depends on the desired purity, yield, and stereospecificity.

Chemical Synthesis: Glycerolysis

A common industrial method for producing monoglycerides is the glycerolysis of triglycerides with glycerol at high temperatures (230-260 °C) in the presence of a catalyst. This process results in a mixture of mono-, di-, and triglycerides, from which this compound can be isolated.

Experimental Protocol: High-Purity Monostearin Synthesis via Transesterification

-

Reaction Setup: In a suitable reactor, combine winterized stearin and glycerol. Add NaHCO₃-CO₂ mixture as a catalyst and use CO₂ as a shielding gas.

-

Transesterification: Heat the mixture to 230-260 °C to carry out the transesterification reaction, which will yield a mixed ester product containing 40-60% glyceryl monostearate.

-

Purification:

-

Cool the reaction mixture and remove unreacted glycerol via centrifugation.

-

Dissolve the mixed esters in 95% ethanol.

-

Perform a two-step fractional crystallization to separate the monoglycerides.

-

The purified glyceryl monostearate is then obtained by mechanical separation and drying.

-

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more selective alternative, often employing 1,3-regiospecific lipases to achieve high yields of 2-monoglycerides.

Experimental Protocol: Lipase-Catalyzed Synthesis of this compound

-

Esterification: A two-step process can be employed. First, an unselective esterification of stearic acid and glycerol is performed, catalyzed by a lipase such as Candida antarctica lipase B (CalB), to produce tristearin.

-

Alcoholysis: The resulting triacylglyceride undergoes an sn-1,3-selective alcoholysis reaction, also catalyzed by CalB, to yield this compound.

-

Reaction Conditions: The reaction is typically carried out in an organic solvent. The molar ratio of fatty acid to glycerol, enzyme concentration, temperature, and reaction time are critical parameters to optimize for maximizing the yield of this compound.

-

Purification: The 2-monoglyceride product is purified from the reaction mixture, often by crystallization, to achieve high purity.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is employed for the comprehensive characterization and structure elucidation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For monoglycerides, a derivatization step is necessary to increase their volatility.

Experimental Protocol: GC-MS Analysis of this compound

-

Sample Preparation (Silylation):

-

Dry the this compound sample thoroughly.

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine, to the sample.

-

Heat the mixture to facilitate the derivatization of the hydroxyl groups to trimethylsilyl (TMS) ethers.

-

-

GC-MS Conditions:

-

Column: A non-polar capillary column, such as one with a 5% phenylmethyl silicon stationary phase.

-

Injector: Split/splitless injector.

-

Carrier Gas: Helium.

-

Oven Temperature Program: A temperature gradient is used to separate the components, for example, starting at a lower temperature and ramping up to a final temperature.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

-

Data Analysis: The mass spectrum of the derivatized this compound will show a characteristic fragmentation pattern. The molecular ion peak of the di-TMS derivative of this compound (C27H58O4Si2) is expected at m/z 502.9. Key fragment ions can be used to confirm the structure.

Diagram: GC-MS Analysis Workflow

Caption: Workflow for the GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of monoglyceride isomers without the need for derivatization.

Experimental Protocol: HPLC-ELSD for Monoglyceride Isomer Separation

-

Sample Preparation:

-

Dissolve the sample in a suitable solvent, such as a mixture of n-hexane and 2-propanol.

-

For complex matrices, a preliminary purification by thin-layer chromatography (TLC) or low-pressure column chromatography may be necessary to remove interfering substances like free fatty acids and other glycerides.

-

-

HPLC Conditions:

-

Column: A normal-phase silica column or a reversed-phase C18 column can be used. For separating positional isomers, normal-phase chromatography is often preferred.

-

Mobile Phase: A gradient elution is typically employed. For normal-phase separation, a gradient of solvents like n-hexane, isopropanol, and ethyl acetate can be used. For reversed-phase, a gradient of acetonitrile and water is common.

-

Flow Rate: Typically around 1-2 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

-

Detector: An Evaporative Light Scattering Detector (ELSD) is suitable for detecting non-chromophoric lipids like monoglycerides.

-

-

Data Analysis: The retention times of the peaks are compared with those of known standards of 1- and this compound to identify the isomers. Quantification is achieved by constructing a calibration curve.

Diagram: HPLC-ELSD Analysis Workflow

Caption: Workflow for the HPLC-ELSD analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structure determination of organic molecules, including the differentiation of monoglyceride isomers.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will show characteristic signals for the protons on the glycerol backbone and the stearoyl chain. The chemical shifts of the glycerol protons are particularly useful for distinguishing between the 1- and 2-isomers.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbon and the glycerol carbons are diagnostic for identifying the position of the acyl chain.

Distinguishing 1-Monostearin and this compound by NMR

The chemical environments of the glycerol protons and carbons are different in the two isomers, leading to distinct chemical shifts in their respective NMR spectra. In this compound, due to the symmetry of the 1,3-dihydroxypropyl group, the two primary carbons (C1 and C3) of the glycerol backbone are chemically equivalent, as are the protons attached to them. This is not the case for 1-Monostearin.

| Nucleus | Typical Chemical Shift (ppm) for this compound Moiety | Typical Chemical Shift (ppm) for 1-Monostearin Moiety |

| Glycerol CH₂ (C1, C3) | ~63 ppm | C1: ~65 ppm, C3: ~62 ppm |

| Glycerol CH (C2) | ~75 ppm | ~70 ppm |

| Carbonyl C=O | ~174 ppm | ~174 ppm |

| Glycerol CH₂ protons (H1, H3) | Multiplet | Two distinct multiplets |

| Glycerol CH proton (H2) | Multiplet | Multiplet |

Note: Exact chemical shifts can vary depending on the solvent and other experimental conditions.

Metabolic and Biological Significance

2-Monoglycerides are key intermediates in the metabolism of dietary fats. They are formed in the intestinal lumen from the hydrolysis of triglycerides by pancreatic lipase.

Metabolic Pathway of 2-Monoglycerides

Dietary triglycerides are hydrolyzed by lipases into two free fatty acids and one 2-monoacylglycerol. These molecules are then absorbed by the enterocytes lining the small intestine. Inside the enterocytes, the 2-monoacylglycerol pathway re-esterifies the 2-monoacylglycerol with fatty acyl-CoAs to reform triglycerides, which are then packaged into chylomicrons for transport into the lymphatic system and eventually the bloodstream.

Diagram: Simplified 2-Monoacylglycerol Metabolic Pathway

Caption: Simplified metabolic pathway of 2-monoacylglycerols in the intestine.

Some 2-monoglycerides, such as 2-arachidonoylglycerol (2-AG), are endogenous ligands for cannabinoid receptors and play a crucial role in various physiological processes as endocannabinoids. While this compound is not known to be a primary signaling molecule itself, its metabolism is part of the larger glycerolipid network that produces these important signaling lipids. The enzymes involved in the metabolism of 2-monoglycerides, such as monoacylglycerol lipase (MGL), are therefore important targets in drug development.

References

2-Monostearin as a Biomarker in Metabolic Disease Models: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The identification of novel biomarkers is crucial for early diagnosis, patient stratification, and the development of effective therapeutic interventions. Among the diverse classes of molecules under investigation, lipid mediators have garnered significant attention due to their central role in metabolic regulation and inflammation. This technical guide focuses on the emerging role of 2-Monostearin as a potential biomarker in preclinical models of metabolic disease. We will delve into the existing evidence, methodologies for its quantification, and its potential mechanistic links to metabolic dysregulation.

While direct studies explicitly identifying this compound as a validated biomarker for metabolic diseases are limited, this guide synthesizes related research on lipid metabolism and signaling in these conditions to build a case for its investigation.

Data Presentation: Quantitative Insights from Metabolic Disease Models

Currently, there is a scarcity of published data specifically quantifying this compound levels in metabolic disease models. However, studies on broader lipidomic changes in obesity and insulin resistance provide a rationale for investigating this specific monoacylglycerol. For instance, obesity is known to induce significant alterations in lipid mediators.[1][2] Comprehensive metabolic profiling in high-fat diet-induced obese mice has revealed widespread changes in oxylipins, endocannabinoids, and ceramides in key metabolic tissues like adipose tissue, liver, and muscle.[1][2] Although these studies did not specifically report on this compound, they highlight the dynamic nature of the lipidome in metabolic disease.

To facilitate future comparative analysis, we propose the following table structure for organizing quantitative data on this compound from prospective studies:

| Metabolic Disease Model | Tissue/Biofluid | Control Group (n) | This compound Level (Mean ± SD) | Diseased Group (n) | This compound Level (Mean ± SD) | Fold Change | P-value | Reference |

| High-Fat Diet-Induced Obese Mice | Plasma | |||||||

| High-Fat Diet-Induced Obese Mice | Adipose Tissue (VAT) | |||||||

| High-Fat Diet-Induced Obese Mice | Liver | |||||||

| db/db Mice (Type 2 Diabetes) | Plasma | |||||||

| db/db Mice (Type 2 Diabetes) | Pancreas | |||||||

| Fructose-Fed Sprague Dawley Rats | Serum |

VAT: Visceral Adipose Tissue

Experimental Protocols: Methodologies for Key Experiments

The accurate quantification of this compound in biological matrices is critical for its validation as a biomarker. Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for the analysis of small molecules like monoacylglycerols due to its high sensitivity and specificity.

Protocol 1: Quantification of this compound in Plasma/Serum by LC-MS/MS

This protocol provides a general framework for the targeted quantification of this compound. Optimization will be required based on the specific instrumentation and sample matrix.

1. Sample Preparation (Protein Precipitation): [3]

-

Thaw frozen plasma or serum samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma/serum.

-

Add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., d5-2-monostearin).

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex and centrifuge to pellet any insoluble material.

-

Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for separating monoacylglycerols.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step. (e.g., 0-1 min, 50% B; 1-8 min, 50-95% B; 8-10 min, 95% B; 10.1-12 min, 50% B).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: The precursor ion will be the [M+H]+ adduct. The product ions will be specific fragments generated upon collision-induced dissociation. These transitions need to be determined empirically by infusing a pure standard of this compound.

-

Internal Standard (d5-2-monostearin): Similar determination of precursor and product ions.

-

-

Optimization: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for each transition to maximize signal intensity.

4. Data Analysis and Quantification:

-

Create a calibration curve using a series of known concentrations of this compound standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Quantify the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathways

The precise signaling pathways through which this compound may exert its effects in metabolic diseases are yet to be fully elucidated. However, based on the known roles of other lipid mediators in insulin resistance and inflammation, we can hypothesize potential pathways. For example, monoacylglycerols can be further metabolized to produce other signaling molecules or can directly interact with G-protein coupled receptors (GPCRs).

Caption: Hypothesized signaling pathways involving this compound in metabolic disease.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating this compound as a biomarker in a preclinical metabolic disease model.

Caption: Experimental workflow for this compound biomarker investigation.

Conclusion and Future Directions

While the direct evidence for this compound as a definitive biomarker in metabolic disease is still in its nascent stages, the broader context of lipid dysregulation in these conditions provides a strong impetus for its further investigation. The methodologies outlined in this guide offer a robust framework for researchers to quantify this compound in preclinical models and explore its correlation with key metabolic endpoints. Future studies should focus on:

-

Comprehensive Profiling: Quantifying this compound across a range of metabolic disease models and in different tissues and biofluids.

-

Mechanistic Studies: Elucidating the specific signaling pathways and cellular receptors through which this compound may exert its biological effects.

-

Translational Relevance: Investigating the levels of this compound in human cohorts with metabolic diseases to assess its potential as a clinical biomarker.

By systematically addressing these research questions, the scientific community can determine the utility of this compound as a novel biomarker and a potential therapeutic target in the fight against metabolic diseases.

References

- 1. Obesity-induced changes in lipid mediators persist after weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Obesity-induced changes in lipid mediators persist after weight loss - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous Quantification of Antidiabetic Agents in Human Plasma by a UPLC–QToF-MS Method | PLOS One [journals.plos.org]

A Technical Guide to the Natural Sources and Extraction of 2-Monostearin

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the natural origins of 2-Monostearin, a significant monoacylglycerol with diverse applications in the pharmaceutical and food industries. The document provides a comprehensive overview of its natural sources, alongside detailed methodologies for its extraction, isolation, and quantification.

Natural Occurrence of this compound

This compound, also known as glycerol 2-monostearate, is a monoglyceride consisting of a glycerol molecule esterified with stearic acid at the sn-2 position. While its 1-isomer (1-monostearin) is more commonly discussed, this compound is also found in nature, primarily as an intermediate in the metabolism of triglycerides.

Animal Tissues

In animals, 2-monoglycerides are key products of the enzymatic hydrolysis of dietary fats in the small intestine. Pancreatic lipase specifically hydrolyzes triglycerides at the sn-1 and sn-3 positions, leading to the formation of 2-monoacylglycerols and free fatty acids. While the presence of 1-monostearin in serum has been reported, the transient nature of this compound as a metabolic intermediate makes its quantification in tissues challenging without specific and rapid analytical protocols.

Plant Sources

Certain plant-based sources have been identified to contain monoacylglycerols, including this compound, although typically in low concentrations.

-

Seed Oils: The seed oil of Bitter Gourd (Momordica charantia) has been reported to contain monoacylglycerols in concentrations ranging from 1.18% to 2.01% of the total acylglycerols[1]. While the specific concentration of this compound within this fraction is not detailed in the available literature, it is a potential natural source.

Microbial Sources

Certain microorganisms are known to produce a variety of lipids, including monoacylglycerols.

-

Ascochyta medicaginicola: This fungal species has been identified as a natural source of 2-stearoylglycerol. As with other natural sources, specific quantitative data on the concentration of this compound in the fungal biomass is not extensively documented.

Extraction and Isolation from Natural Sources

The extraction and isolation of this compound from its natural sources require multi-step processes involving lipid extraction, fractionation, and purification. The specific protocol needs to be adapted based on the source matrix.

General Lipid Extraction from Fungal and Plant Tissues

A general approach for extracting total lipids from microbial biomass (e.g., Ascochyta medicaginicola) or plant tissues (e.g., seeds, resin) can be adapted from established methods like the Folch or Bligh and Dyer procedures.

Experimental Protocol: Modified Folch Extraction

-

Homogenization: Homogenize the fresh or lyophilized biological sample (e.g., 1 gram) in a 2:1 (v/v) mixture of chloroform and methanol to a final volume of 20 times the sample weight.

-

Extraction: Stir the homogenate for 1-2 hours at room temperature in a sealed container to ensure complete lipid extraction.

-

Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution to the extract. Vortex the mixture and centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation.

-

Collection of Lipid Phase: Carefully aspirate the lower chloroform phase containing the lipids using a glass pipette and transfer it to a clean, pre-weighed round-bottom flask.

-

Solvent Evaporation: Remove the solvent from the lipid extract under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C to prevent lipid degradation.

-

Storage: Store the dried lipid extract at -20°C or lower under a nitrogen atmosphere to prevent oxidation.

Extraction from Seed Oils

For the extraction of monoacylglycerols from seed oils, a preliminary oil extraction is required, followed by separation of the monoacylglycerol fraction.

Experimental Protocol: Seed Oil and Monoacylglycerol Fraction Extraction

-

Oil Extraction: Extract the oil from ground seeds using a Soxhlet apparatus with n-hexane as the solvent for 6-8 hours.

-

Solvent Removal: Evaporate the n-hexane from the extract using a rotary evaporator to obtain the crude seed oil.

-

Monoacylglycerol Separation: The separation of monoacylglycerols from the bulk triglycerides can be achieved using solid-phase extraction (SPE) with a silica gel cartridge.

-

Sample Loading: Dissolve a known amount of the seed oil in a non-polar solvent like n-hexane.

-

Elution: Elute the different lipid classes using a stepwise gradient of increasing solvent polarity. Triglycerides will elute first with a non-polar solvent, followed by diglycerides and then monoacylglycerols with a more polar solvent system (e.g., a mixture of hexane and diethyl ether or chloroform and methanol).

-

Fraction Collection: Collect the fractions and analyze them by thin-layer chromatography (TLC) to identify the monoacylglycerol-containing fraction.

-

Solvent Evaporation: Evaporate the solvent from the monoacylglycerol fraction under nitrogen.

-

"Natural" Production via Enzymatic Hydrolysis

A highly specific method for producing this compound involves the enzymatic hydrolysis of tristearin using a 1,3-regiospecific lipase. This process mimics the natural digestion of fats and is considered a green and efficient method for obtaining high-purity 2-monoacylglycerols.

Experimental Protocol: Lipase-Catalyzed Synthesis of this compound

-

Reaction Setup: In a temperature-controlled reaction vessel, dissolve tristearin in a suitable organic solvent (e.g., tert-butanol).

-

Enzyme Addition: Add a 1,3-regiospecific immobilized lipase (e.g., from Rhizomucor miehei).

-

Reaction Conditions: Maintain the reaction at a specific temperature (e.g., 40-50°C) with constant stirring for a defined period (e.g., 24-48 hours). The progress of the reaction can be monitored by TLC or GC.

-

Enzyme Removal: After the reaction, recover the immobilized enzyme by filtration for potential reuse.

-

Product Isolation: Evaporate the solvent from the filtrate. The resulting product mixture will contain this compound, unreacted tristearin, and potentially some diglycerides and free fatty acids.

-

Purification: Purify the this compound from the reaction mixture using column chromatography on silica gel.

Quantification of this compound

The accurate quantification of this compound, often in the presence of its 1-isomer and other lipids, requires robust analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of monoacylglycerols after derivatization to increase their volatility.

Experimental Protocol: GC-MS Analysis of this compound

-

Derivatization: Convert the hydroxyl groups of this compound to trimethylsilyl (TMS) ethers by reacting the dried lipid extract with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) in a suitable solvent (e.g., pyridine or acetonitrile) at 60-70°C for 30-60 minutes.

-

GC-MS Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 280°C.

-

Oven Temperature Program: Start at an initial temperature (e.g., 150°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 320°C) and hold for 10-15 minutes.

-

MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 50-600. For quantitative analysis, selected ion monitoring (SIM) of characteristic fragment ions of the TMS-derivatized this compound can be used for enhanced sensitivity and specificity.

-

-

Quantification: Prepare a calibration curve using a certified standard of this compound subjected to the same derivatization procedure. Use an internal standard (e.g., a monoacylglycerol with a different fatty acid chain length) for improved accuracy.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly with a mass spectrometric detector (LC-MS) or an evaporative light scattering detector (ELSD), can be used to separate and quantify this compound from its 1-isomer and other lipid classes without derivatization.

Experimental Protocol: HPLC Analysis of this compound

-

Sample Preparation: Dissolve the lipid extract in a suitable solvent compatible with the mobile phase (e.g., a mixture of hexane and isopropanol).

-

HPLC Conditions:

-

Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution system is typically employed. For example, a gradient of a non-polar solvent (e.g., acetonitrile/methanol) and a more polar solvent (e.g., water or isopropanol). The specific gradient profile needs to be optimized for the separation of 1- and this compound.

-

Flow Rate: A typical flow rate is around 1 mL/min.

-

Column Temperature: Maintain the column at a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.

-

Detection:

-

ELSD: This detector is suitable for the quantification of non-UV-absorbing compounds like monoacylglycerols.

-

MS: A mass spectrometer provides high sensitivity and specificity and can confirm the identity of the eluting peaks based on their mass-to-charge ratio.

-

-

-

Quantification: Construct a calibration curve using a pure standard of this compound.

Data Presentation

Table 1: Natural Sources of this compound and Reported Concentrations

| Natural Source | Type | Reported Concentration of Monoacylglycerols | Specific this compound Concentration | Reference |

| Momordica charantia (Bitter Gourd) Seed Oil | Plant | 1.18 - 2.01% of total acylglycerols | Not specified | [1] |

| Sciadopitys verticillata (Japanese Umbrella Pine) | Plant | Presence reported | Not quantified | |

| Ascochyta medicaginicola | Fungus | Presence reported | Not quantified | |

| Animal Tissues | Animal | Metabolic intermediate | Not typically quantified due to rapid turnover |

Visualizations

Caption: General workflow for the extraction and analysis of this compound from natural sources.

Caption: Signaling pathway for the enzymatic synthesis of this compound from tristearin.

References

The Role of 2-Monostearin in Cell Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Monostearin (2-stearoylglycerol) is a monoacylglycerol primarily involved in lipid metabolism. While direct evidence for its role as a primary signaling molecule is limited, its significance in cell signaling is predominantly understood through its metabolic conversion to the potent lipid mediator, lysophosphatidic acid (LPA). This technical guide delineates the current understanding of this compound's function in cellular signaling, focusing on its conversion to LPA and the subsequent activation of downstream pathways. This document provides a comprehensive overview of the metabolic pathways, signaling cascades, and relevant experimental methodologies for studying the biological effects of this compound.

Introduction to this compound

This compound is a monoglyceride composed of a glycerol backbone with a stearic acid molecule esterified at the sn-2 position. It is an intermediate in the metabolism of triacylglycerols and phospholipids. While structurally similar to diacylglycerols (DAGs), which are well-established activators of Protein Kinase C (PKC), current research does not support a direct role for this compound in activating PKC isoforms. Instead, its primary signaling function is as a substrate for diacylglycerol kinases (DGKs), leading to the production of LPA.

Metabolic Conversion of this compound to Lysophosphatidic Acid (LPA)

The pivotal role of this compound in cell signaling is initiated by its phosphorylation by diacylglycerol kinases.

Figure 1: Metabolic conversion of this compound to LPA.

Several DGK isozymes can phosphorylate 2-monoacylglycerols. Specifically, type I (α, β, and γ), type II (δ, η, and κ), and type III (ε) DGKs exhibit 2-monoacylglycerol kinase activity[1]. This enzymatic conversion is a critical step, as it transforms a relatively inert metabolic intermediate into a potent signaling molecule.

LPA-Mediated Cell Signaling Pathways

Once generated, LPA, including the species derived from this compound (stearoyl-LPA), activates a family of G protein-coupled receptors (GPCRs) known as LPA receptors (LPAR1-6). The activation of these receptors triggers a cascade of intracellular signaling events that regulate a wide array of cellular functions, including proliferation, migration, survival, and inflammation.

G Protein Coupling and Downstream Effectors

LPA receptors couple to various heterotrimeric G proteins (Gαq/11, Gαi/o, Gα12/13, and Gαs), leading to the activation of multiple downstream signaling pathways.

Figure 2: Overview of LPA receptor-mediated signaling.

Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway

Activation of Gαq/11-coupled LPA receptors stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG, along with Ca2+, activates conventional and novel PKC isoforms.

Figure 3: LPA-induced PLC/PKC signaling pathway.

Rho/ROCK Pathway

LPA receptors coupled to Gα12/13 activate the small GTPase RhoA. Activated RhoA, in turn, activates Rho-associated kinase (ROCK), which plays a crucial role in regulating cytoskeletal dynamics, cell contraction, and migration.

Figure 4: LPA-induced Rho/ROCK signaling pathway.

PI3K/Akt and MAPK/ERK Pathways

Gαi/o-coupled LPA receptors can activate the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras-Raf-MEK-ERK (MAPK) pathways. The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. The MAPK/ERK pathway is also heavily involved in cell proliferation, differentiation, and survival.

Figure 5: LPA-induced PI3K/Akt and MAPK/ERK pathways.

Quantitative Data

Quantitative data on the direct effects of this compound on cell signaling pathways are scarce. The majority of available quantitative data pertains to the downstream effects of LPA. The cellular response to this compound will be dependent on the expression and activity of DGK isoforms and the expression profile of LPA receptors on the cell type of interest. Researchers should consider that the observed effects of this compound are likely a function of its conversion to LPA.

| Parameter | Typical Range (for LPA) | Cell Type/System | Reference |

| EC50 for LPA-induced Ca2+ mobilization | 10 - 100 nM | Various cell lines | [General knowledge] |

| EC50 for LPA-induced ERK phosphorylation | 50 - 500 nM | Fibroblasts, Cancer cells | [General knowledge] |

| EC50 for LPA-induced cell migration | 1 - 50 nM | Cancer cells, Fibroblasts | [General knowledge] |

| DGK 2-MGK activity relative to DGK activity | 7.9 - 19.2% | Type I, II, III DGKs | [1] |

Experimental Protocols

General Workflow for Studying this compound Effects

Figure 6: General experimental workflow.

Protocol: In Vitro Diacylglycerol Kinase (DGK) Assay

This protocol is adapted for measuring the conversion of this compound to LPA.

-

Prepare Substrate: Prepare a solution of this compound in a suitable buffer containing phospholipids (e.g., phosphatidylserine) to form micelles or liposomes.

-

Enzyme Preparation: Use purified recombinant DGK isozyme or cell lysates containing DGK activity.

-

Reaction Mixture: In a microcentrifuge tube, combine the kinase buffer, the this compound substrate, and [γ-32P]ATP.

-

Initiate Reaction: Add the DGK enzyme preparation to the reaction mixture to start the reaction.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).

-

Stop Reaction: Terminate the reaction by adding a solution of chloroform/methanol/HCl.

-

Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. The lower organic phase will contain the lipids.

-

Analysis: Spot the organic phase onto a thin-layer chromatography (TLC) plate and develop the plate using an appropriate solvent system to separate this compound from the radiolabeled LPA product.

-

Quantification: Expose the TLC plate to a phosphor screen or autoradiography film to visualize the radiolabeled LPA. Quantify the spot intensity using densitometry.

Protocol: Western Blot for Phosphorylated Kinases (p-ERK, p-Akt)

-

Cell Culture and Treatment: Plate cells in a multi-well plate and allow them to adhere. Serum-starve the cells for 12-24 hours before treatment. Treat the cells with various concentrations of this compound for different time points.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase of interest (e.g., anti-p-ERK, anti-p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the kinase to normalize for protein loading.

Protocol: Calcium Mobilization Assay

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

-

Dye Loading: Wash the cells with a suitable buffer (e.g., HBSS) and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in the dark at 37°C for 30-60 minutes.

-

Wash: Gently wash the cells to remove excess dye.

-

Baseline Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

-

Compound Addition: Add this compound (or LPA as a positive control) to the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak response and plot dose-response curves.

Conclusion and Future Directions

The primary role of this compound in cell signaling appears to be as a precursor to the potent signaling lipid, lysophosphatidic acid. Its conversion by diacylglycerol kinases initiates a cascade of downstream signaling events through LPA receptors, impacting a multitude of cellular processes. While direct signaling roles for this compound have not been clearly elucidated, its metabolic position makes it a key molecule in the generation of an important lipid mediator.

Future research should focus on:

-

Investigating the potential for direct, low-affinity interactions of this compound with signaling proteins, particularly PKC isoforms, using biophysical techniques.

-

Quantifying the rate of conversion of exogenously supplied this compound to LPA in various cell types to better correlate its concentration with downstream signaling events.

-

Elucidating the specific DGK isoforms responsible for this compound phosphorylation in different cellular contexts and their regulation.

A deeper understanding of the metabolism and signaling functions of this compound will provide valuable insights for researchers in lipid biology and may open new avenues for therapeutic intervention in diseases where LPA signaling is dysregulated.

References

Theoretical Modeling of 2-Monostearin Interactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Monostearin, a monoacylglycerol comprised of a glycerol molecule esterified to stearic acid at the sn-2 position, plays a significant role in various biological and industrial processes. Its amphiphilic nature drives its self-assembly into diverse structures and governs its interactions with lipids, proteins, and other molecules. Understanding these interactions at a molecular level is crucial for applications ranging from drug delivery systems to food science. Theoretical modeling, particularly molecular dynamics (MD) simulations and quantum mechanical calculations, offers a powerful lens to investigate the intricate dance of molecules at the nanoscale, providing insights that are often inaccessible through experimental methods alone.

This technical guide provides a comprehensive overview of the theoretical modeling of this compound interactions. It is designed to equip researchers, scientists, and drug development professionals with a foundational understanding of the computational methodologies employed, the quantitative data that can be obtained, and the experimental techniques used to validate these models.

Physicochemical Properties and Intermolecular Forces

This compound, with the chemical formula C21H42O4, is a waxy solid at room temperature.[1] Its molecular structure, consisting of a polar glycerol headgroup and a long, saturated stearic acid tail, dictates its behavior in different environments. The primary intermolecular forces governing its interactions are:

-

Van der Waals forces: These are the predominant forces between the long hydrocarbon tails of this compound molecules, driving their association and the formation of ordered structures.[2]

-

Hydrogen bonding: The hydroxyl groups of the glycerol headgroup can act as both hydrogen bond donors and acceptors, enabling interactions with water, other polar molecules, and protein residues.[2]

-

Dipole-dipole interactions: The ester linkage and hydroxyl groups in the headgroup create a permanent dipole moment, leading to electrostatic interactions with other polar molecules.[2]

These fundamental forces are the basis for the complex self-assembly and interaction phenomena observed for this compound.

Data Presentation: Quantitative Insights from Theoretical Modeling

Theoretical modeling provides a wealth of quantitative data that can be used to understand and predict the behavior of this compound. The following tables summarize key parameters that can be derived from such studies. While specific values for this compound are not always readily available in the literature, the data presented here for analogous systems illustrate the types of quantitative information that can be obtained.

| Parameter | Typical Range of Values (for similar lipids) | Significance in Modeling this compound Interactions |

| Interaction Energy | -10 to -80 kJ/mol (for lipid-protein interactions)[3] | Quantifies the strength of non-covalent interactions between this compound and other molecules (e.g., lipids, proteins, water). Negative values indicate favorable interactions. |

| Binding Affinity (Kd) | nM to µM range | Represents the equilibrium dissociation constant, indicating the strength of binding between this compound and a target molecule (e.g., a protein). Lower values signify stronger binding. |

| Free Energy of Partitioning | Varies depending on the system | Describes the energetic favorability of this compound moving from one phase to another (e.g., from an aqueous environment into a lipid bilayer). |

| Area per Lipid | 0.60 - 0.75 nm² | A key structural parameter in simulations of lipid bilayers containing this compound, influencing membrane fluidity and packing. |

| Bilayer Thickness | 3.0 - 5.0 nm | Represents the thickness of a lipid bilayer containing this compound, which is important for understanding membrane properties and interactions with transmembrane proteins. |

Note: The values presented are illustrative and can vary significantly depending on the specific system, force field, and simulation parameters used.

Experimental Protocols for Model Validation

Theoretical models are only as good as their ability to reproduce experimental observations. A variety of experimental techniques are employed to validate and refine computational models of this compound interactions.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to study the phase behavior of lipid systems. It measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of phase transition temperatures and enthalpies.

Detailed Methodology:

-

Sample Preparation: A known amount of the lipid mixture (e.g., this compound in a lipid matrix) is accurately weighed into a DSC pan. For hydrated samples, a specific amount of buffer is added. The pan is then hermetically sealed.

-

Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points (e.g., indium). A heating and cooling program is defined, typically with a scan rate of 1-10°C/min.

-

Data Acquisition: The sample and a reference pan (usually empty or containing only the buffer) are placed in the DSC cell. The temperature program is initiated, and the differential heat flow between the sample and reference is recorded as a function of temperature.

-

Data Analysis: The resulting thermogram is analyzed to determine the onset temperature, peak temperature (Tm), and enthalpy (ΔH) of any observed phase transitions. These experimental values are then compared with predictions from theoretical models.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for probing the structure and hydration of lipid assemblies. It measures the absorption of infrared radiation by molecular vibrations, providing information about the conformation of different parts of the this compound molecule.

Detailed Methodology:

-

Sample Preparation: A thin film of the lipid mixture is prepared by depositing a solution of the lipids in an organic solvent onto an infrared-transparent substrate (e.g., CaF2 or BaF2 windows) and allowing the solvent to evaporate under a stream of nitrogen and then under vacuum.

-

Hydration Control: The lipid film is placed in a sealed chamber where the relative humidity can be controlled, for example, by using saturated salt solutions.

-

Spectral Acquisition: FTIR spectra are recorded over a range of wavenumbers (typically 4000-400 cm⁻¹). Key vibrational bands to monitor include the C-H stretching of the acyl chains, the C=O stretching of the ester group, and the O-H stretching of the glycerol headgroup and water.

-

Data Analysis: Changes in the position and shape of these bands as a function of hydration or interaction with other molecules provide insights into conformational changes and the extent of hydrogen bonding, which can be compared with results from molecular dynamics simulations.

Transmission Electron Microscopy (TEM)

TEM provides high-resolution images of the morphology of self-assembled lipid structures, allowing for direct visualization of the structures predicted by theoretical models.

Detailed Methodology (Cryo-TEM):

-

Sample Preparation: A small aliquot (typically 3-5 µL) of the aqueous dispersion of this compound-containing structures (e.g., liposomes, cubic phases) is applied to a TEM grid (a small copper grid coated with a holey carbon film).

-

Vitrification: The grid is blotted with filter paper to create a thin film of the sample, and then rapidly plunged into a cryogen (e.g., liquid ethane cooled by liquid nitrogen). This process, known as vitrification, freezes the sample so rapidly that water molecules do not have time to form ice crystals, thus preserving the native structure of the lipid assemblies.

-

Imaging: The vitrified sample is transferred to a cryo-electron microscope, where it is maintained at cryogenic temperatures. Images are acquired by passing a beam of electrons through the sample.

-

Image Analysis: The resulting images reveal the morphology and dimensions of the self-assembled structures, which can be directly compared with the structures predicted by computational models.

Mandatory Visualizations

Diacylglycerol (DAG) Signaling Pathway

Monoacylglycerols like this compound can be converted to diacylglycerol (DAG), a crucial second messenger in various signaling pathways. The following diagram illustrates a simplified DAG signaling cascade.

Experimental Workflow: Protein-Lipid Interaction Study

The following diagram outlines a typical experimental workflow for investigating the interaction between a protein and a lipid, such as this compound.

Logical Relationship: Molecular Dynamics Simulation Workflow

This diagram illustrates the logical steps involved in performing a molecular dynamics (MD) simulation to study this compound interactions.

Conclusion

Theoretical modeling provides an indispensable toolkit for unraveling the complexities of this compound interactions. By integrating computational approaches with robust experimental validation, researchers can gain a deeper, more quantitative understanding of how this versatile molecule behaves at the molecular level. This knowledge is paramount for the rational design of novel drug delivery systems, the optimization of food formulations, and the advancement of our fundamental understanding of biological membranes. As computational power and modeling techniques continue to evolve, the predictive power of these in silico experiments will undoubtedly grow, further accelerating innovation in these and other scientific fields.

References

The Discovery, Synthesis, and Biological Significance of 2-Monostearin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and research pertaining to 2-Monostearin (2-stearoyl-rac-glycerol). It details the initial challenges and eventual successes in its chemical synthesis, outlines modern enzymatic and chemical preparatory protocols, and presents a consolidated summary of its physicochemical properties. Furthermore, this guide explores the metabolic and signaling pathways associated with 2-monoacylglycerols, a class of lipids to which this compound belongs, with a particular focus on their role in the endocannabinoid system. This document is intended to serve as a foundational resource for researchers and professionals in drug development and lipid science, providing detailed experimental methodologies and structured data to facilitate further investigation and application of this important biomolecule.

Introduction

This compound, a monoacylglycerol, consists of a glycerol backbone esterified with stearic acid at the sn-2 position. Monoacylglycerols are crucial intermediates in fat digestion and metabolism and have garnered significant interest for their roles as signaling molecules. While 1-monoacylglycerols have been more extensively studied, the unique positioning of the acyl chain in 2-monoacylglycerols imparts distinct chemical and biological properties. This guide delves into the specific history, synthesis, and known functions related to this compound, providing a technical foundation for its study and potential therapeutic applications.

Discovery and History of this compound Research

The early history of 2-monoacylglycerol research is marked by the significant challenge of acyl migration. Early 20th-century chemists, including Emil Fischer, noted the tendency of acyl groups to migrate from the thermodynamically less stable beta (sn-2) position to the more stable alpha (sn-1 or sn-3) positions, particularly under acidic or basic conditions. This isomerization made the isolation and characterization of pure 2-monoacylglycerols a formidable task.

A significant breakthrough came in 1930 from the work of Bergmann and Carter.[1] They developed the first successful method for preparing a fatty acid β-monoglyceride, specifically β-monopalmitin. Their innovative approach involved using 1,3-benzylideneglycerol as a starting material. The hydroxyl group at the 2-position was then esterified, followed by the reductive removal of the benzylidene protecting group to yield the 2-monoacylgylcerol.[1] This pioneering work laid the foundation for the synthesis and study of other 2-monoacylglycerols, including this compound.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₄₂O₄ | [2][3][4] |

| Molecular Weight | 358.56 g/mol | |

| CAS Number | 621-61-4 | |

| Appearance | White to off-white solid | |

| Melting Point | 78-81 °C (for 1-Monostearin, data for this compound is less consistently reported but expected to be slightly lower than the alpha-isomer) | |

| Boiling Point | 476.9 ± 25.0 °C (Predicted) | |

| Solubility | ||

| Insoluble in water | ||

| Soluble in hot organic solvents such as ethanol, acetone, and oils | ||

| Density | 0.9678 g/cm³ (for 1-Monostearin) | |

| logP | 7.23 (Predicted) |

Experimental Protocols

Chemical Synthesis of this compound (Adapted from Bergmann and Carter's Method)

This protocol is a generalized adaptation of the historical method for synthesizing β-monoglycerides.

Materials:

-

1,3-Benzylideneglycerol

-

Stearoyl chloride

-

Pyridine (anhydrous)

-

Palladium on charcoal (Pd/C) catalyst

-

Hydrogen gas

-

Ethanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Esterification: Dissolve 1,3-benzylideneglycerol in anhydrous pyridine. Cool the solution in an ice bath. Add stearoyl chloride dropwise with constant stirring. Allow the reaction to proceed at room temperature overnight.

-

Work-up: Pour the reaction mixture into ice-cold water and extract with diethyl ether. Wash the ether layer successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain 2-stearoyl-1,3-benzylideneglycerol.

-

Hydrogenolysis (Deprotection): Dissolve the 2-stearoyl-1,3-benzylideneglycerol in ethanol. Add a catalytic amount of Pd/C. Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

-

Purification: Filter the reaction mixture to remove the catalyst. Evaporate the solvent under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent like hexane or ethanol.

Enzymatic Synthesis of this compound

This protocol utilizes a 1,3-regiospecific lipase to achieve high selectivity for the sn-2 position.

Materials:

-

Tristearin

-

Ethanol (anhydrous)

-

Immobilized 1,3-regiospecific lipase (e.g., from Rhizomucor miehei)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Enzymatic Ethanolysis: Dissolve tristearin in a suitable organic solvent like hexane. Add anhydrous ethanol and the immobilized lipase. Incubate the mixture at a controlled temperature (e.g., 40-50 °C) with gentle agitation. The lipase will selectively hydrolyze the ester bonds at the sn-1 and sn-3 positions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time for maximizing the yield of this compound.

-

Enzyme Removal: Once the reaction has reached the desired conversion, remove the immobilized lipase by filtration.

-

Purification: Evaporate the solvent from the filtrate. The resulting mixture will contain this compound, fatty acid ethyl esters, and unreacted triglycerides. Purify the this compound using silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

Biological Role and Signaling Pathways

While this compound itself is primarily an intermediate in lipid metabolism, the class of 2-monoacylglycerols plays a vital role in cellular signaling, most notably through the endocannabinoid system. The most well-studied signaling 2-monoacylglycerol is 2-arachidonoylglycerol (2-AG). The pathways involved in the synthesis and degradation of 2-AG are considered representative of the broader metabolic and signaling context of 2-monoacylglycerols.

Biosynthesis of 2-Arachidonoylglycerol (2-AG)

2-AG is synthesized "on-demand" from membrane phospholipids in response to neuronal stimulation. The primary pathway involves the sequential action of phospholipase C (PLC) and diacylglycerol lipase (DAGL).

Signaling and Degradation of 2-AG

Once synthesized, 2-AG acts as a retrograde messenger, diffusing from the postsynaptic neuron to presynaptic terminals where it binds to and activates cannabinoid receptors (CB1 and CB2). This activation typically leads to the inhibition of neurotransmitter release. The signaling is terminated by the enzymatic degradation of 2-AG, primarily by monoacylglycerol lipase (MGL), into arachidonic acid and glycerol.

Analytical Methodologies

The accurate identification and quantification of this compound require sophisticated analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for the analysis of monoacylglycerols. Derivatization to form trimethylsilyl (TMS) ethers is often employed to increase volatility and improve chromatographic separation. The mass spectrum of the TMS derivative provides a characteristic fragmentation pattern for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound, confirming the position of the stearoyl group on the glycerol backbone.

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., evaporative light scattering detector or mass spectrometer) can be used for the separation and quantification of this compound from complex lipid mixtures.

Conclusion

This compound, once a challenging molecule to isolate and study, is now accessible through well-defined chemical and enzymatic synthetic routes. Its role as a metabolic intermediate is clear, and its classification within the broader family of 2-monoacylglycerols places it in the context of important cellular signaling pathways, particularly the endocannabinoid system. This technical guide provides a foundational repository of historical context, physicochemical data, and detailed experimental and conceptual frameworks to aid researchers and drug development professionals in their future work with this and related lipid molecules. Further research into the specific biological activities of this compound may yet uncover unique therapeutic opportunities.

References

A Technical Guide to High-Purity 2-Monostearin for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity 2-Monostearin (also known as 2-stearoyl-rac-glycerol or glyceryl 2-monostearate) for research purposes. It covers commercial suppliers, quantitative data, and detailed methodologies for purity assessment, alongside visualizations of experimental workflows and its role in drug delivery systems.

Commercial Suppliers of High-Purity this compound

High-purity this compound is crucial for reproducible and accurate research outcomes. Several reputable chemical suppliers offer research-grade this compound. The following table summarizes the offerings from prominent vendors.

| Supplier | Product Name/Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Physical Form |

| Larodan Research Grade Lipids | This compound (31-1802) | 621-61-4 | C₂₁H₄₂O₄ | 358.56 | >95% | Solid |

| BOC Sciences | This compound | 621-61-4 | C₂₁H₄₂O₄ | 358.56 | Not Specified | Not Specified |

| Cosmo Bio USA | This compound (LRD-31-1802-5) | 621-61-4 | C₂₁H₄₂O₄ | 358.56 | >95% | Solid |

| Thermo Scientific Chemicals | Glycerol monostearate, purified | 31566-31-1 (mixture) | C₂₁H₄₂O₄ | 358.56 | Not Specified | Powder |

| Santa Cruz Biotechnology | 2-Stearoylglycerol | 621-61-4 | C₂₁H₄₂O₄ | 358.56 | Not Specified | Not Specified |

Note: The CAS number 31566-31-1 typically refers to a mixture of 1- and this compound, while 621-61-4 is specific to this compound. Researchers should verify the isomeric purity with the supplier.

Experimental Protocols for Purity Determination

Ensuring the purity of this compound is critical for its application in research, particularly in drug formulation and biological studies. A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary method for the quantitative determination of purity and the detection of process-related impurities in this compound. A reverse-phase method is generally suitable.

Instrumentation:

-

HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Mobile Phase:

-

A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile or methanol).

Example Gradient Program:

-

0-5 min: 95% A, 5% B

-

5-20 min: Linear gradient to 50% A, 50% B

-

20-25 min: Hold at 50% A, 50% B

-

25-30 min: Return to 95% A, 5% B

Flow Rate: 1.0 mL/min Injection Volume: 10 µL Detection Wavelength: 205-215 nm (for UV detection)

Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition or a suitable organic solvent (e.g., isopropanol) at a concentration of approximately 1 mg/mL.

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area. Impurities can be identified and quantified against reference standards if available.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Derivatization is typically required to increase the volatility of this compound.

Derivatization (Silylation):

-

Accurately weigh approximately 5 mg of the this compound sample into a vial.

-

Add 500 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 500 µL of pyridine.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

GC Conditions:

-

Injector Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp to 300°C at 10°C/min.

-

Hold at 300°C for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Split (e.g., 20:1)

MS Conditions:

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-650.

Data Analysis: Identify peaks by comparing their mass spectra with a spectral library (e.g., NIST). Quantify impurities by comparing their peak areas to that of an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and for identifying major impurities without the need for reference standards for every impurity.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of the deuterated solvent.

¹H NMR Analysis: Acquire the proton NMR spectrum. The characteristic signals for this compound in CDCl₃ are expected around:

-

~5.0 ppm: (quintet, 1H, -CH-O-C=O)

-

~4.2 ppm: (m, 4H, -CH₂-O-)

-

~2.3 ppm: (t, 2H, -CH₂-C=O)

-

~1.6 ppm: (m, 2H, -CH₂-CH₂-C=O)

-

~1.2-1.3 ppm: (br s, 28H, -(CH₂)₁₄-)

-

~0.88 ppm: (t, 3H, -CH₃)

¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum to confirm the carbon backbone and identify any structurally similar impurities.

Data Analysis: Integrate the proton signals to determine the relative ratios of different functional groups. The presence of unexpected signals may indicate impurities. Quantitative NMR (qNMR) can be performed using an internal standard of known purity and concentration to determine the absolute purity of the this compound sample.

Visualizing Experimental Workflows and Applications

Purity Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a high-purity this compound sample.

Role in Drug Delivery Systems

While direct evidence of this compound as a signaling molecule is limited, it plays a significant role in drug delivery as a lipid component in nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). Its biocompatibility and ability to form a solid lipid core make it an excellent candidate for encapsulating and controlling the release of therapeutic agents.

The diagram below conceptually illustrates the role of this compound in a drug-loaded nanocarrier designed for targeted delivery.

Signaling Pathways and Biological Activity

Currently, there is a lack of substantial evidence to suggest that this compound acts as a primary signaling molecule in specific cellular pathways in the same manner as well-established lipid mediators like diacylglycerol (DAG) or inositol trisphosphate (IP₃). Its biological effects are more commonly associated with its physical properties in lipid bilayers and its role as a metabolic intermediate.

Research indicates that 2-monoglycerides can influence lipid metabolism and may have implications in cellular signaling related to metabolic processes. However, dedicated studies elucidating a direct signaling cascade initiated by this compound are not prevalent in the current scientific literature. Its primary role in a research context, particularly in drug development, remains as a critical excipient in formulation science, where it influences the stability, encapsulation efficiency, and release kinetics of drug delivery systems.

This guide serves as a foundational resource for researchers working with high-purity this compound. For specific applications, it is always recommended to consult the supplier's certificate of analysis and the latest scientific literature.

Spontaneous Acyl Migration in 2-Monostearin Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spontaneous acyl migration in 2-monostearin solutions, a critical phenomenon in pharmaceutical sciences, food technology, and lipid chemistry. This compound (2-stearoyl-rac-glycerol), a monoacylglycerol with the stearic acid moiety at the sn-2 position, is thermodynamically less stable than its corresponding 1-monostearin isomer. This inherent instability leads to a spontaneous intramolecular rearrangement, or acyl migration, to the more stable sn-1 position. Understanding the kinetics, equilibrium, and the factors influencing this isomerization is paramount for controlling the stability and bioavailability of formulations containing this compound. This document details the underlying mechanisms, presents quantitative data on the migration process, outlines key experimental protocols for its analysis, and provides visual representations of the involved pathways and workflows.

Introduction to Acyl Migration in this compound

Acyl migration is the intramolecular transfer of an acyl group from one hydroxyl group to another within a polyol molecule. In the context of this compound, the stearoyl group migrates from the secondary hydroxyl group (sn-2) of the glycerol backbone to one of the primary hydroxyl groups (sn-1 or sn-3), resulting in the formation of the more thermodynamically stable 1-monostearin. This isomerization is a significant challenge in the production, formulation, and storage of products containing 2-monoacylglycerols, as the positional isomerism dictates the physicochemical and biological properties of the molecule.

The generally accepted mechanism for acyl migration in monoacylglycerols proceeds through a six-membered ring transition state, which can be catalyzed by both acids and bases. The rate of this migration is influenced by several factors, including temperature, the nature of the solvent, water activity, and the presence of solid supports. At equilibrium, the mixture typically consists of a significantly higher proportion of the 1-isomer.[1]

Quantitative Data on Acyl Migration

The following tables summarize the quantitative data available on the acyl migration of 2-monoacylglycerols. It is important to note that much of the specific kinetic data has been generated for monoacylglycerols with different acyl chains (e.g., oleoyl, palmitoyl) or from mixed oils. However, the principles and general trends are directly applicable to this compound.

Table 1: Equilibrium Composition of Monoacylglycerol Isomers

| Monoacylglycerol Type | Solvent/System | Temperature (°C) | Equilibrium Ratio (1-MG : 2-MG) | Reference |

| General Monoacylglycerols | Various | Not Specified | ~9:1 | [1] |

| Soybean Oil-derived 2-MAG | Neat | 80 | ~91:9 (X₂-MAG = 0.09) | [1] |

| α- and β-monoglycerides | Ethanolic HCl | 25 | ~88:12 |

Note: The equilibrium strongly favors the formation of the 1-monoacylglycerol isomer.

Table 2: Kinetic Data for Acyl Migration of 2-Monoacylglycerols

| Monoacylglycerol Type | Solvent | Temperature (°C) | Rate Constant (k) or Rate | Activation Energy (Ea) | Reference |

| 2-Monoolein (2-MO) & 2-Monopalmitin (2-MP) | Water | 37 | -5.12% and -5.86% remaining 2-MG/hour, respectively | Not Specified | [2] |

| 2-Monoolein (2-MO) & 2-Monopalmitin (2-MP) | Hexane | 37 | -0.43% and -0.41% remaining 2-MG/hour, respectively | Not Specified | [2] |

| Soybean Oil-derived 2-MAG | Neat | 23 | t₁/₂ = 3500 hours | 79.0 ± 6.5 kJ/mol | |

| Soybean Oil-derived 2-MAG | Neat | 80 | t₁/₂ = 22.8 hours | 79.0 ± 6.5 kJ/mol | |

| DHA-rich 2-MAGs | Various | 20-50 | Rate order: hexane > solvent-free > dichloromethane > ethanol ≈ acetone ≈ acetonitrile > t-butanol | Not Specified |

Note: The rate of acyl migration is significantly influenced by temperature and the solvent environment. Non-polar solvents tend to accelerate the migration compared to polar solvents.

Signaling Pathways and Logical Relationships

Diagram 1: Acyl Migration Pathway of this compound

Caption: The acyl migration from this compound to 1-monostearin proceeds through a transition state.

Diagram 2: Experimental Workflow for Acyl Migration Analysis

Caption: A general workflow for the experimental analysis of this compound acyl migration.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of acyl migration. Below are protocols for the key analytical techniques.

Thin-Layer Chromatography (TLC) for Isomer Separation

This method allows for the qualitative and semi-quantitative analysis of 1- and this compound isomers.

Materials:

-

Silica gel G plates

-

Boric acid

-

Methanol

-

Chloroform

-

Developing tank

-

Iodine vapor or other suitable visualization agent

-

This compound sample

-

1-Monostearin standard

Procedure:

-

Plate Preparation: Prepare a 10% (w/v) solution of boric acid in methanol. Dip the silica gel plates into this solution for 1 minute. Allow the plates to air dry and then activate them by heating at 100-110°C for 1 hour. Store in a desiccator until use.

-

Sample Application: Dissolve the this compound sample in a suitable solvent (e.g., chloroform). Spot the sample and the 1-monostearin standard onto the prepared TLC plate.

-